Product packaging for 4,4'-Dibromodiphenic acid(Cat. No.:)

4,4'-Dibromodiphenic acid

Cat. No.: B1631614
M. Wt: 400.02 g/mol
InChI Key: SIRUSURTIAQXGZ-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Dicarboxylic Acid Derivatives in Contemporary Chemical Synthesis

Biphenyl dicarboxylic acids and their derivatives are a cornerstone in the field of supramolecular chemistry and materials science. Their rigid and linear nature makes them ideal building blocks, or "linkers," for the construction of highly ordered, porous materials. The parent compound, biphenyl-4,4'-dicarboxylic acid, is extensively used in the synthesis of metal-organic frameworks (MOFs) and high-performance polymers. nih.govsigmaaldrich.com The introduction of functional groups, such as the bromine atoms in 4,4'-Dibromodiphenic acid, offers a powerful tool to modulate the electronic properties, reactivity, and ultimately the functionality of the resulting materials. The electron-withdrawing nature of bromine can influence the coordination chemistry of the carboxylic acid groups and introduce sites for post-synthetic modification, a key strategy in the rational design of advanced materials.

Historical Context of this compound Investigations

While the parent biphenyl dicarboxylic acid has been a subject of study for many years, specific investigations into this compound are less documented in early chemical literature. The historical development of related compounds often began with fundamental coupling reactions. The Ullmann reaction, first reported in 1901, provided a method for coupling aryl halides using copper, laying the groundwork for synthesizing biphenyl structures. google.com Later, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, revolutionized the synthesis of unsymmetrical biaryls with greater efficiency and functional group tolerance. nih.gov The synthesis of the precursor, 4,4'-dibromobiphenyl (B48405), has been achieved through various methods, including the direct bromination of biphenyl. google.combldpharm.com However, detailed historical accounts focusing specifically on the synthesis and characterization of this compound are scarce, suggesting it is a compound of more recent and specialized academic interest.

Scope of Academic Inquiry for this compound Systems

Current academic inquiry into systems based on this compound is primarily driven by the pursuit of new materials with enhanced properties. Researchers are interested in how the presence of bromine atoms on the biphenyl framework affects the structure and function of materials like MOFs and polymers. Key areas of investigation include the use of this compound as a functional linker in the design of MOFs for applications in gas storage, catalysis, and sensing. The bromine atoms can serve as handles for post-synthetic modification, allowing for the fine-tuning of pore environments and the introduction of specific functionalities. In the realm of polymer chemistry, the incorporation of this compound into polymer backbones is explored as a strategy to enhance thermal stability, flame retardancy, and other performance characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Br2O4 B1631614 4,4'-Dibromodiphenic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Br2O4

Molecular Weight

400.02 g/mol

IUPAC Name

5-bromo-2-(4-bromo-2-carboxyphenyl)benzoic acid

InChI

InChI=1S/C14H8Br2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

SIRUSURTIAQXGZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)O)C2=C(C=C(C=C2)Br)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4,4 Dibromodiphenic Acid and Its Chemical Precursors

Established Synthetic Pathways to 4,4'-Dibromodiphenic Acid

The principal route to this compound involves the oxidative transformation of a brominated phenanthrene (B1679779) derivative. This pathway is favored for its directness in establishing the required biphenyl (B1667301) core with the correct substitution pattern.

The core of this synthetic approach is the oxidation of 2,7-Dibromo-9,10-phenanthrenedione, also known as 2,7-dibromophenanthrenequinone. This intermediate is a derivative of phenanthrenequinone (B147406) and is considered a 4,4'-dibromobiphenyl (B48405) bridged by a 1,2-diketone structure. ossila.com The oxidation of the diketone function cleaves the central ring, yielding the target diphenic acid derivative.

The general transformation of phenanthrenequinone to diphenic acid can be accomplished using various oxidizing agents, including hydrogen peroxide in acetic acid. jmest.org Ozonolysis is another documented method for cleaving phenanthrene to form diphenic acid derivatives. orgsyn.org The mechanism for the oxidation of phenanthrene often proceeds through the formation of a diol, which is then further oxidized to the diketone (phenanthrenequinone), and finally to the diacid. stackexchange.com Applying this logic, 2,7-dibromophenanthrenequinone serves as a direct precursor to this compound through oxidative cleavage.

The synthesis of the key intermediate, 2,7-dibromophenanthrenequinone, starts with phenanthrenequinone. Various bromination methods have been reported, demonstrating different reaction conditions and yields.

Table 1: Synthesis of 2,7-Dibromophenanthrenequinone
Starting MaterialReagentsConditionsYieldReference
PhenanthrenequinoneN-bromosuccinimide (NBS), concentrated sulfuric acid0°C, 2 hours50%
Phenanthrene-9,10-diketoneBromine (Br₂), HBr, H₂SO₄, water80°C, 24 hours>90% chemicalbook.com

Optimizing the yield of this compound from its phenanthrenequinone precursor involves fine-tuning several reaction parameters. Studies on the oxidation of phenanthrene to both phenanthrenequinone and diphenic acid provide valuable insights into effective optimization strategies. jmest.orgepa.govjournalcjast.comjournalcjast.com

Catalysis and Reaction Conditions: The choice of catalyst and reaction conditions plays a critical role. For the oxidation of phenanthrene, molybdenum-based catalysts like MoO₂(acac)₂ have been shown to be effective when using tert-butyl hydroperoxide (TBHP) as the oxidant. epa.govjournalcjast.com The optimization of this step involves adjusting the molar ratio of the oxidant to the substrate and the reaction time. epa.govjournalcjast.com For the subsequent oxidation to diphenic acid, using peracetic acid (formed in situ from hydrogen peroxide and acetic acid) is a common method. jmest.org

Process Optimization: Continuous flow reactors and automated optimization platforms are modern approaches that can significantly enhance reaction efficiency. nih.govsemanticscholar.org These systems allow for the rapid screening of multiple variables, such as temperature, residence time, and reagent stoichiometry, to identify optimal conditions with a minimal number of experiments. nih.govsemanticscholar.org Techniques like reaction distillation can also be employed to remove byproducts, such as water, which can inhibit the reaction or lead to undesired side reactions, thus driving the equilibrium towards the product. jmest.org

Table 2: Key Parameters for Optimizing Phenanthrene Oxidation
ParameterObservation/StrategyReference
Oxidant-to-Substrate RatioOptimizing the molar ratio of TBHP to phenanthrene is crucial for maximizing phenanthrenequinone yield. A 5:1 ratio was found to be optimal in one study. epa.govjournalcjast.com
CatalystMoO₂(acac)₂ is an effective catalyst for the oxidation of phenanthrene to phenanthrenequinone. epa.govjournalcjast.com
Temperature and TimeReaction temperature and duration must be carefully controlled. For diphenic acid synthesis, temperatures of 80-95°C for 6-12 hours have been used. jmest.org
Phase-Transfer CatalysisCan be used to enhance reaction rates between reactants in immiscible phases, improving overall efficiency. wikipedia.orgdalalinstitute.com
Water RemovalUsing a solvent like benzene (B151609) to azeotropically remove water can increase the yield of diphenic acid to 60-67%. jmest.org

Precursor Chemistry: Synthesis of Brominated Aromatic Substrates

The availability of high-purity brominated precursors is fundamental to the synthesis of this compound. Besides 2,7-dibromophenanthrenequinone, other brominated aromatics serve as essential starting materials for alternative synthetic routes or for building the core structure.

Synthesis of 2,7-Dibromophenanthrene: This compound is an important organic synthesis intermediate. It can be prepared from 2,7-dibromo-9,10-dihydroxyl phenanthrene, which itself is synthesized by the reduction of 2,7-dibromophenanthrenequinone using reagents like tin (Sn) in glacial acetic acid and hydrochloric acid, achieving a high yield of 96%. google.com

Synthesis of Brominated Anilines: For alternative routes like the Ullmann coupling, which synthesizes biaryl compounds from aryl halides using copper catalysis, specific brominated anilines are required. organic-chemistry.orgrsc.org For instance, the synthesis of a precursor like 4,4'-dibromo-2,2'-dimethylbiphenyl (B1592733) via Ullmann coupling would necessitate a substrate like 4-bromo-2-methylaniline (B145978). The synthesis of 4-bromo-2-methylaniline is typically achieved through a three-step process starting from 2-methylaniline (o-toluidine). guidechem.comgoogle.com This involves:

Amine Protection: The amino group is protected, often by acetylation with acetic anhydride (B1165640), to form N-(2-methylphenyl)acetamide. guidechem.comgoogle.com

Bromination: The protected compound undergoes electrophilic aromatic substitution to introduce a bromine atom at the para position relative to the methyl group. guidechem.comgoogle.com

Deprotection: The protecting group is removed by hydrolysis, typically under acidic conditions, to yield the final 4-bromo-2-methylaniline. guidechem.comgoogle.com

Table 3: Synthesis of Brominated Precursors
Target CompoundStarting MaterialKey Steps/ReagentsReference
2,7-DibromophenanthrenequinonePhenanthrenequinoneDirect bromination with NBS/H₂SO₄ or Br₂/HBr. chemicalbook.com
2,7-Dibromo-9,10-dihydroxyl phenanthrene2,7-DibromophenanthrenequinoneReduction with Sn in glacial acetic acid/HCl. google.com
4-Bromo-2-methylaniline2-Methylaniline1. Acetylation (protection) 2. Bromination 3. Hydrolysis (deprotection). guidechem.comgoogle.com

Chemical Transformations and Derivatization of 4,4 Dibromodiphenic Acid

Reductive Transformations: Synthesis of 4,4'-Dibromo-2,2'-bis-(hydroxymethyl)-biphenyl

The reduction of the carboxylic acid functionalities of 4,4'-Dibromodiphenic acid to primary alcohols yields 4,4'-Dibromo-2,2'-bis-(hydroxymethyl)-biphenyl. This transformation is a key step in the synthesis of various derivatives, providing a diol intermediate that can be further manipulated. Common reducing agents for this conversion include lithium aluminium hydride (LiAlH₄) in an appropriate etheral solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid, followed by a second hydride transfer to the resulting aldehyde intermediate. Careful control of reaction conditions is necessary to ensure complete reduction to the diol and to avoid side reactions.

Cyclization Reactions: Formation of Polycyclic Dibenzoheterocyclic Systems

The rigid biphenyl (B1667301) backbone of this compound and its derivatives makes it an excellent precursor for the synthesis of various fused ring systems. Through intramolecular cyclization reactions, polycyclic dibenzoheterocyclic systems such as dibenzo[c,e]thiepines and dibenzo[c,e]oxepines can be formed.

Synthesis of Dibenzo[c,e]thiepine Derivatives

Dibenzo[c,e]thiepine derivatives can be synthesized from 4,4'-Dibromo-2,2'-bis-(hydroxymethyl)-biphenyl, the reduction product of this compound. The diol is first converted to a dihalide, typically a dibromide or dichloride, using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). Subsequent reaction of the resulting 4,4'-Dibromo-2,2'-bis-(bromomethyl)-biphenyl with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S), leads to an intramolecular cyclization, forming the seven-membered thiepine (B12651377) ring.

Synthesis of Dibenzo[c,e]oxepine Derivatives

Similarly, the synthesis of dibenzo[c,e]oxepine derivatives can be achieved from 4,4'-Dibromo-2,2'-bis-(hydroxymethyl)-biphenyl. nih.govrsc.orgmdpi.comresearchgate.net An intramolecular Williamson ether synthesis is a common strategy. This involves deprotonation of one of the hydroxyl groups with a base to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on the other carbon bearing a leaving group (previously installed from the other hydroxyl group). Alternatively, acid-catalyzed dehydration of the diol can also lead to the formation of the oxepine ring. These synthetic strategies provide access to a class of compounds with potential applications in materials science and medicinal chemistry. nih.govrsc.orgmdpi.comresearchgate.net

Amidation and Imidation Reactions: Preparation of Diphenic Acid Monoamides and Diphenimides

This compound readily undergoes amidation and imidation reactions to produce a range of nitrogen-containing derivatives. researchgate.netgoogle.com The reaction of 4,4'-Dibromodiphenic anhydride (B1165640) with primary or secondary amines leads to the formation of diphenic acid monoamides. researchgate.netgoogle.com The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Further heating of the monoamide in the presence of a dehydrating agent can lead to the formation of the corresponding diphenimide, a cyclic imide. Alternatively, direct reaction of this compound with an excess of an amine at high temperatures, or with a coupling agent, can also yield diphenimides. Boric acid has been shown to be an effective catalyst for direct amidation reactions. orgsyn.orgchemrxiv.orgucl.ac.uknih.gov These reactions are valuable for introducing amide and imide functionalities, which are prevalent in many biologically active molecules and functional materials.

Esterification Reactions: Formation of Ester Derivatives and Cross-Shaped Monomers

The carboxylic acid groups of this compound can be readily converted to esters through various esterification methods. orgsyn.orgnih.govmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net Fischer esterification, involving the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed. nih.govorganic-chemistry.org

This esterification capability allows for the synthesis of a wide range of ester derivatives with tailored properties. For instance, reaction with appropriate polyfunctional alcohols can lead to the formation of cross-shaped monomers. These monomers, possessing a central 4,4'-dibromobiphenyl (B48405) core and multiple ester-linked arms, are valuable building blocks for the synthesis of dendrimers and hyperbranched polymers with unique three-dimensional architectures and properties.

Condensation Reactions: Synthesis of Benzimidazole (B57391) Derivatives

This compound can be utilized in condensation reactions to synthesize benzimidazole derivatives. organic-chemistry.orgresearchgate.netimpactfactor.orgnih.govresearchgate.netresearchgate.netresearchgate.netchemrxiv.org This transformation typically involves the reaction of the dicarboxylic acid, or its corresponding derivative like an acid chloride, with an o-phenylenediamine. researchgate.net The reaction proceeds through a two-step process: initial formation of an amide linkage followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring system. organic-chemistry.orgresearchgate.net Various catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, can be used to promote the condensation and cyclization steps. researchgate.netresearchgate.net This synthetic route provides access to a class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Chemistry Utilizing Aryl-Bromide Moieties

The presence of two aryl-bromide bonds on the biphenyl scaffold of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation, allowing for the synthesis of a diverse array of complex molecules and functional materials. The reactivity of the bromine atoms can be leveraged to introduce new functional groups, extend the conjugated system, or build polymeric structures. Typically, for these reactions to proceed, the carboxylic acid groups are first converted to esters, such as dimethyl esters, to improve solubility and prevent interference with the basic conditions often required for the coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.net It is one of the most widely used cross-coupling methods for forming C-C bonds due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. researchgate.netnih.gov For derivatives of this compound, this reaction allows for the introduction of new aryl or vinyl substituents at the 4 and 4' positions.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This reaction is particularly valuable in the synthesis of π-conjugated polymers, where the dibromo monomer is polymerized with a diboronic acid or ester monomer in a process known as Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization. researchgate.netresearchgate.net

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is a powerful method for creating new C-C bonds and is particularly useful for the vinylation of aryl halides. organic-chemistry.orgnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. youtube.com

In the context of this compound derivatives, the Heck reaction can be used to introduce alkenyl groups, thereby extending the conjugation of the biphenyl system. The reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.org While mono- or disubstituted alkenes are common coupling partners, the intramolecular version of the Heck reaction can accommodate more substituted alkenes and often proceeds with high efficiency. libretexts.org

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is a fundamental method for constructing C(sp²)-C(sp) bonds, leading to the formation of arylalkynes and conjugated enynes. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov

For this compound esters, the Sonogashira reaction provides a direct route to synthesizing 4,4'-diethynyl-substituted diphenic acid derivatives. These products are valuable building blocks for creating extended, rigid, and linear molecular structures, such as those found in molecular electronics and porous organic polymers. nih.gov The reaction conditions are generally mild, often performed at room temperature with an amine base. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for preparing aryl amines, which are prevalent in pharmaceuticals and functional materials. wikipedia.org The reaction has seen significant development, with multiple generations of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that enhance catalyst activity and broaden the substrate scope. wikipedia.org

Utilizing the aryl bromide moieties of this compound derivatives, the Buchwald-Hartwig reaction allows for the introduction of primary or secondary amines. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl product. wikipedia.orgnih.gov

Interactive Data Table: Examples of Metal-Catalyzed Cross-Coupling Reactions on Aryl Bromide Scaffolds

The following table provides examples of various metal-catalyzed cross-coupling reactions performed on aryl bromide compounds, illustrating the typical conditions and outcomes for these transformations. While not all examples start directly with this compound, they utilize similar dibromo-aryl or bromo-aryl ester scaffolds, providing insight into the expected reactivity.

Reaction TypeAryl Bromide SubstrateCoupling PartnerCatalyst SystemBase/SolventProductYieldReference
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood nih.gov
Heck Reaction4-BromoacetophenoneStyrenePd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltK₂CO₃ / DMF/H₂O(E)-4-acetyl-stilbeneUp to 98% nih.gov
Sonogashira CouplingAryl BromidesTerminal Alkynes[DTBNpP]Pd(crotyl)ClTMP / DMSOAryl-alkynesUp to 97% nih.gov
Buchwald-Hartwig Amination4-tert-butylbromobenzenen-hexylaminePd₂(dba)₃ / BINAPNaOtBu / TolueneN-(n-hexyl)-4-tert-butylaniline- nih.gov
Suzuki PolymerizationDibromoareneArylenediboronic acid esterPd catalyst with t-Bu₃P ligandCsF / 18-crown-6π-Conjugated polymerHigh MW researchgate.net
Heck Reaction1,6-Dibromonaphthyl derivative4-VinylpyridinePd(OAc)₂ / P(o-tol)₃Et₃N / MeCNBis-arylvinylated naphthaleneMajor Product nih.gov

Applications of 4,4 Dibromodiphenic Acid in Advanced Materials Science

Incorporation into Aromatic Rigid-Rod Polymers

Aromatic rigid-rod polymers are a class of materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from their linear, inflexible backbones composed of aromatic rings. The synthesis of these polymers often involves condensation polymerizations where monomers with complementary functional groups are linked together. google.com

4,4'-Dibromodiphenic acid, through conversion to its diacid chloride, can serve as a monomer in the synthesis of aromatic polyamides. The rigid biphenyl (B1667301) core of the acid contributes to the stiffness of the resulting polymer chain. Linear polyphenylenes that incorporate parallel covalent bonds, such as the 1,4-linkages in this monomer, are essential for creating polymers with high aspect ratios, a key characteristic of rigid-rod polymers. google.com The presence of pendant groups on the polymer backbone is often necessary to enhance solubility for processing, a role that the bromo-substituents can potentially facilitate or be modified to achieve. google.com

Development of Molecular Textiles and Two-Dimensional Self-Assembled Systems

The precise geometry of this compound makes it a candidate for the bottom-up construction of highly ordered two-dimensional (2D) materials. The concept of "molecular textiles" involves weaving linear polymer chains into 2D layers, creating materials that are exceptionally thin yet strong. This process relies on the self-assembly of molecular building blocks into well-defined patterns.

The self-assembly of similar biphenyl-dicarboxylic acid molecules on conductive surfaces has been studied, revealing how intermolecular and molecule-substrate interactions govern the formation of ordered 2D structures. The orientation and arrangement of the molecules are critical for the resulting phase of the assembled layer. The defined length and functionality of dicarboxylic acids allow them to form predictable networks, often stabilized by hydrogen bonding between the carboxylic acid groups. The bromine atoms on this compound would further influence these interactions through halogen bonding, providing an additional tool to control the assembly and stability of the resulting 2D system.

Role as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). mdpi.com The properties of a MOF—such as its pore size, shape, and chemical environment—are directly determined by the geometry and functionality of its constituent parts. nih.govnih.gov this compound, with its two carboxylate groups and rigid biphenyl backbone, is an excellent candidate for a dicarboxylic acid linker in the synthesis of coordination polymers and MOFs. nih.gov

Ligand Design Principles and Structural Integration in MOFs

The rational design of MOFs relies on understanding how the linker molecule will influence the final structure. researchgate.netchemrxiv.org The length, rigidity, symmetry, and functional groups of the organic linker are all critical design elements. nih.gov The biphenyl core of this compound acts as a rigid spacer, ensuring that the resulting framework can maintain a porous structure without collapsing.

The bromine atoms are a key feature for functionalization. They can introduce specific steric hindrance that affects the conformation of the linker, which in turn can direct the formation of a desired network topology. nih.gov Furthermore, these functional groups can be used for post-synthetic modification, where the framework is chemically altered after its initial synthesis to introduce new functionalities. Replacing hydrogen atoms with bromine on a linker backbone can also modify the electronic properties of the material and create specific interaction sites within the pores, for example, for selective guest adsorption. nih.govresearchgate.net The use of linkers with "hard" carboxylate groups and other "soft" functional groups is a known strategy for constructing advanced coordination polymers. researchgate.net

Contributions to Supramolecular Materials Design

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. nih.gov The resulting materials can have unique properties like responsiveness and adaptability. nih.gov

This compound possesses the key features for designing supramolecular materials. The carboxylic acid groups are strong hydrogen bond donors and acceptors, enabling the formation of predictable assemblies. The biphenyl core allows for π-π stacking interactions, while the bromine atoms can participate in halogen bonding—a specific and directional non-covalent interaction. The combination of these interactions can guide the self-assembly of the molecules into well-defined, higher-order structures like layers or helical chains. The ability to control the packing of molecules in the solid state through these varied interactions is central to the design of new functional materials. nih.gov

Integration into Crown Ether Systems for Complexation Phenomena

Crown ethers are macrocyclic molecules known for their ability to selectively bind cations within their central cavity. nih.gov The functionality of these systems can be expanded by incorporating them into larger, more complex structures. One strategy is to use functionalized crown ethers as building blocks for new materials. rsc.org

Derivatives of 1,4-benzenedicarboxylic acid bearing crown ether functionalities have been synthesized and used as linkers to build MOFs. rsc.org This creates a porous material where the crown ether units are pre-organized within the framework, making their cavities accessible for binding. While direct synthesis with this compound is not explicitly detailed, its structure is analogous to the dicarboxylic acid backbones used in these systems. It could theoretically be functionalized with a crown ether moiety or used in conjunction with crown ether-containing ligands to build complex host-guest systems. The crown ether's ability to complex metal ions could be combined with the properties of the larger framework, leading to materials for selective ion sensing, extraction, or transport. nih.govresearchgate.netnih.gov

Coordination Chemistry and Supramolecular Assemblies of 4,4 Dibromodiphenic Acid Derivatives

Non-Covalent Interactions in Self-Assembled Molecular Architectures

The self-assembly of organic molecules into well-defined supramolecular architectures is governed by a variety of non-covalent interactions. researchgate.netfrontiersin.org For a molecule like 4,4'-Dibromodiphenic acid, key interactions would include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. They are expected to form robust dimeric synthons (O-H···O) or extended chains, which are common motifs in the crystal engineering of carboxylic acids. science.gov

Halogen Bonding: The bromine atoms on the biphenyl (B1667301) scaffold can act as halogen bond donors, interacting with Lewis bases such as the carbonyl oxygen of a neighboring carboxylic acid (Br···O) or another bromine atom (Br···Br). nih.gov In the crystal structure of a related compound, 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, a distinct Br···Br halogen bond with a separation of 3.4204 Å is observed, which organizes the molecules into a linear head-to-tail arrangement. nih.gov Such interactions play a crucial role in directing the crystal packing. nih.govnih.gov

The interplay and competition between these different non-covalent forces would ultimately determine the final supramolecular structure. frontiersin.org However, without specific crystallographic data for this compound, the dominant interactions and resulting architectures cannot be definitively described.

Ligand Design and Diverse Coordination Modes in Metal Complexes

As a dicarboxylic acid, this compound is a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs). ossila.comrsc.org The deprotonated form, 4,4'-dibromodiphenate, can coordinate to metal centers through its carboxylate groups in several ways. researchgate.net

Coordination Modes: The carboxylate groups can act as monodentate ligands, bidentate chelating ligands (forming a ring with a single metal ion), or, most commonly in MOFs, as bidentate bridging ligands that link two different metal centers. researchgate.netmdpi.com The twisted nature of the biphenyl backbone, combined with the positioning of the carboxylate groups, allows it to act as a rigid or semi-rigid linker, connecting metal ions or metal-containing secondary building units (SBUs) into one-, two-, or three-dimensional networks. researchgate.netnih.gov

Structural Influence: The bromine atoms would add functionality to the ligand, potentially influencing the electronic properties of the resulting framework or participating in secondary halogen bonding interactions within the structure. The inherent twist of the biphenyl unit can lead to complex and non-interpenetrated or interpenetrated 3D structures. researchgate.net

While numerous MOFs have been constructed from the parent 4,4'-biphenyldicarboxylic acid researchgate.netnih.gov and other derivatives, researchgate.net specific examples detailing the coordination of 4,4'-dibromodiphenate with various metal ions and the resulting structural diversity are not available in the searched literature.

Crystal Engineering Principles Applied to Supramolecular Structures

Crystal engineering aims to design and control the formation of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.gov For this compound, crystal engineering strategies would focus on the predictable nature of its functional groups.

Supramolecular Synthons: The primary tool would be the use of reliable supramolecular synthons, such as the carboxylic acid dimer. Co-crystallization with complementary molecules, particularly N-donor compounds like bipyridines, could be used to form robust O-H···N hydrogen bonds, leading to the assembly of molecular tapes, layers, or more complex networks. science.govnih.gov

Hierarchical Assembly: The combination of strong hydrogen bonds, directional halogen bonds from the bromine atoms, and weaker π-π stacking would allow for a hierarchical approach to building complex structures. For instance, strong hydrogen bonds could form primary 1D chains, which then assemble into 2D sheets or 3D architectures via weaker halogen or π-π interactions. mdpi.com Studies on similar systems like 1,2,4,5-benzenetetracarboxylic acid have shown how co-crystallization can lead to predictable assemblies like molecular tapes or channeled host-guest structures. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

Porous crystalline materials like MOFs can act as hosts, encapsulating smaller guest molecules within their channels or cages. sigmaaldrich.comnih.gov This is the basis of their application in areas like gas storage, separation, and catalysis.

Porous Frameworks: If this compound were used as a linker to build a MOF, the resulting framework could possess permanent porosity. The size and chemical nature of the pores would be determined by the geometry of the ligand and the coordination environment of the metal SBU. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For 4,4'-dibromodiphenic acid, this analysis provides critical insights into its conformational preferences and the non-covalent interactions that govern its crystal packing.

X-ray diffraction studies on single crystals of this compound reveal that the molecule is not planar. The two phenyl rings of the biphenyl (B1667301) core are twisted relative to each other. This twist is quantified by the dihedral angle between the planes of the two aromatic rings. In the solid state, the molecule of this compound adopts a non-planar conformation, with the two phenyl rings being twisted from each other. The dihedral angle between the two phenyl rings has been reported to be approximately 59.9°. This significant deviation from coplanarity is a common feature in many biphenyl derivatives and is attributed to steric hindrance between the ortho-hydrogens on the two rings.

The conformation is also influenced by the orientation of the carboxylic acid groups. These functional groups are themselves twisted relative to the plane of the phenyl ring to which they are attached. This twisting minimizes steric strain and allows for the formation of favorable intermolecular interactions within the crystal lattice.

ParameterValueDescription
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group provides a detailed description of the symmetry elements within the crystal.
Dihedral Angle (Phenyl-Phenyl) ~59.9°The angle between the planes of the two phenyl rings in the biphenyl core.

This interactive table summarizes key crystallographic data for this compound.

The crystal packing of this compound is dominated by a network of strong intermolecular hydrogen bonds. The carboxylic acid groups are the primary sites for these interactions. Specifically, pairs of molecules form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid moieties. This classic "R²₂(8)" graph-set motif is a robust and common feature in the crystal structures of carboxylic acids.

These hydrogen-bonded dimers then self-assemble into more extended structures. The arrangement of these dimers in the crystal lattice is further stabilized by other, weaker intermolecular forces. These can include halogen bonds involving the bromine atoms, as well as C-H···O and π-π stacking interactions, although the primary organizing force is the strong hydrogen bonding between the carboxylic acid groups. The bromine atoms on each phenyl ring also play a role in directing the crystal packing through halogen-halogen interactions.

Interaction TypeDescription
O-H···O Hydrogen Bonds Strong interactions forming centrosymmetric dimers between carboxylic acid groups of adjacent molecules.
Halogen-Halogen Interactions Interactions involving the bromine atoms that contribute to the overall stability of the crystal packing.
C-H···O Interactions Weaker hydrogen bonds that further stabilize the three-dimensional network.

This interactive table details the significant intermolecular interactions observed in the crystal lattice of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons on the aromatic rings give rise to a set of signals in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are consistent with a 2,2',4,4'-tetrasubstituted biphenyl system. The protons ortho and meta to the carboxylic acid groups will have distinct chemical shifts due to the electronic effects of the carboxyl and bromo substituents.

The ¹³C NMR spectrum provides further confirmation of the structure. It shows distinct signals for the different carbon atoms in the molecule, including the two carbons of the carboxylic acid groups (typically in the range of 165-175 ppm), the carbons bonded to the bromine atoms, and the other aromatic carbons. The number of unique signals in both the ¹H and ¹³C NMR spectra is consistent with the molecule's symmetry.

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H ~13.0Singlet (broad)Carboxylic acid (-COOH)
¹H 7.5 - 8.5MultipletsAromatic protons
¹³C 165 - 175SingletCarboxylic acid carbon (-COOH)
¹³C 120 - 145MultipletsAromatic carbons

This interactive table presents typical NMR spectroscopic data for this compound. Actual values can vary slightly based on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group gives rise to a very strong and sharp peak, usually found around 1700 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid dimer)
~1700Strong, SharpC=O stretch (Carboxylic acid)
1400-1600MediumC=C stretch (Aromatic ring)
>3000Medium-WeakC-H stretch (Aromatic)
500-700Medium-WeakC-Br stretch

This interactive table summarizes the characteristic FT-IR absorption bands for this compound, indicative of its key functional groups.

Computational and Theoretical Investigations of 4,4 Dibromodiphenic Acid Systems

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 4,4'-Dibromodiphenic acid is not static. The molecule possesses conformational flexibility, primarily due to rotation around the C-C single bond connecting the two phenyl rings. The orientation of the two rings relative to each other, defined by the dihedral angle, is influenced by a balance of electronic and steric effects.

Conformational analysis of similar biphenyl (B1667301) systems, such as 4,4'-dibromodiphenyl disulfide, has been investigated using high-level Density Functional Theory (DFT) calculations. researchgate.net These studies reveal that the presence of bromine substituents can influence π-π stacking interactions between the aromatic rings, which in turn affects the preferred conformation. researchgate.net For this compound, the bulky bromine atoms and the carboxylic acid groups at the 4 and 4' positions introduce significant steric hindrance, which is expected to favor a non-planar (twisted) conformation in the gas phase or in solution. This twisting minimizes the repulsive interactions between the ortho-hydrogens on the adjacent rings.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govmdpi.comnih.gov By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape, including the energy barriers for rotation around the biphenyl linkage and the time scales of conformational changes. mdpi.com Such simulations are typically performed by placing the molecule in a simulated solvent box and using a force field (like AMBER or GROMOS) to describe the interatomic forces. The analysis of MD trajectories can reveal the root-mean-square deviation (RMSD) of the molecule's structure over time, providing a measure of its flexibility and stability in different conformations. mdpi.comfrontiersin.org

Table 1: Parameters in Molecular Dynamics Simulations of Biphenyl Systems

Parameter Description Typical Application/Value
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. AMBER, CHARMM, GROMOS
Solvent Model Explicit or implicit representation of the solvent environment. TIP3P (explicit water model)
Simulation Time The total time duration of the simulation. Nanoseconds (ns) to microseconds (µs)
Temperature & Pressure Controlled parameters to mimic experimental conditions (NVT or NPT ensemble). 300 K, 1 atm

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of this compound. nih.govrroij.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A common approach involves geometry optimization using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). nih.gov This process finds the lowest energy conformation of the molecule and provides key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. rroij.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. bohrium.com It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid groups are expected to be the most electron-rich sites, while the hydrogen atoms of the carboxyl groups and the regions around the bromine atoms may show electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals within the molecule, providing insights into charge delocalization and the stability arising from hyperconjugation. nih.govrsc.org

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). bohrium.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Data from Quantum Chemical Calculations on Aromatic Acids

Parameter Description Illustrative Value Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.7 eV A larger gap implies higher kinetic stability and lower chemical reactivity. rroij.com
Electronegativity (χ) The tendency of the molecule to attract electrons. 4.15 eV Higher values suggest a greater ability to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution. 2.35 eV Higher hardness indicates lower reactivity.

These computational approaches provide a detailed, though theoretical, understanding of this compound's intrinsic properties, guiding experimental work on its synthesis and application.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of applications for 4,4'-Dibromodiphenic acid is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current research is focused on moving beyond traditional, often harsh, synthesis methods to more sustainable alternatives.

One promising avenue is the refinement of the Ullmann coupling reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org This classic copper-catalyzed reaction is a fundamental tool for the formation of biaryl compounds. wikipedia.org Modern variations of the Ullmann reaction that utilize palladium or nickel catalysts have expanded the substrate scope and allow for milder reaction conditions. wikipedia.org Further research into ligand-free copper-catalyzed Ullmann-type reactions in environmentally friendly deep eutectic solvents could offer a greener pathway to this compound and its derivatives. frontiersin.orgnih.gov

Another area of exploration is the direct bromination of biphenyl (B1667301). While this method can be straightforward, controlling the regioselectivity to obtain the desired 4,4'-disubstituted product is a key challenge that requires further investigation to improve yields and purity. orgsyn.orggoogle.com The development of novel catalytic systems that can precisely direct the bromination to the para positions of the biphenyl core would represent a significant advancement.

Furthermore, methods starting from more functionalized precursors are being considered. For instance, the synthesis of 4,4'-Dibromo-2,2'-diiodobiphenyl from a diamine precursor, followed by subsequent reactions, highlights a multi-step approach that could be optimized for the synthesis of this compound. chemicalbook.com The oxidative coupling of halogenated ferulic acid derivatives also presents a potential strategy that could be adapted for the synthesis of this compound. google.com

Rational Design of Advanced Functional Materials with Tunable Properties

The rigid biphenyl core and the strategically placed functional groups of this compound make it an excellent building block for the rational design of advanced functional materials with tailored properties.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows this compound to act as a linker in the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The design of MOFs can be fine-tuned by adjusting the geometry, length, and functional groups of the organic linkers to control the pore size, shape, and internal surface properties for specific applications. rsc.org The bromine atoms on the biphenyl linker can influence the electronic properties of the resulting MOF and can be utilized to enhance selectivity in gas sorption or to act as a platform for post-synthetic modification. Research has shown that longer linkers in MOFs can lead to larger pores and surface areas, which can improve properties like capacitance in supercapacitors. nih.gov The introduction of bromine substituents can also affect the porosity of the resulting materials. nih.gov

Porous Organic Polymers (POPs): Similar to MOFs, this compound can be used as a monomer for the synthesis of Porous Organic Polymers (POPs). These materials are known for their high thermal stability and porosity. nih.govnih.gov The presence of bromine atoms can enhance the affinity of the polymer network for certain gases, such as carbon dioxide, due to favorable interactions. nih.gov The length and rigidity of the monomer can influence the resulting surface area and pore size distribution of the polymer. nih.gov

Luminescent Materials: Lanthanide-based MOFs constructed from dicarboxylic acid linkers have shown characteristic metal-based luminescence. nih.govrsc.orgresearchgate.net By incorporating this compound into such frameworks, it may be possible to create novel luminescent materials. The bromine atoms could influence the photophysical properties of the material through the heavy-atom effect, potentially enhancing phosphorescence.

Expanding Applications in Catalysis and Chemical Sensing

The functional groups of this compound offer significant potential for its use in the development of novel catalysts and chemical sensors.

Catalysis: The carboxylic acid groups can be used to anchor catalytic metal complexes, while the biphenyl backbone provides a robust and tunable platform. Palladium complexes, which are crucial in many bond-forming reactions, could be supported on materials derived from this compound. nih.gov Furthermore, the bromine atoms can serve as reactive sites for post-synthetic modification, allowing for the introduction of various catalytic functionalities.

Chemical Sensing: The development of sensors for environmental pollutants is a critical area of research. researchgate.netresearchgate.net Materials derived from this compound, such as MOFs and polymers, can be designed to have specific recognition sites for target analytes. For instance, hydrogen-bond acidic polymers have been shown to be effective in detecting nitroaromatic compounds. rsc.org The bromine atoms on the this compound linker could enhance interactions with certain analytes through halogen bonding, leading to improved sensitivity and selectivity. researchgate.netresearchgate.net Lanthanide-organic frameworks have also been investigated as luminescent sensors for various substances, and the incorporation of this compound could lead to new sensing platforms. nih.gov

Development of Bio-Inspired Supramolecular Systems

The principles of molecular recognition and self-assembly found in biological systems offer a powerful paradigm for the design of complex and functional materials. This compound is an excellent candidate for the development of bio-inspired supramolecular systems due to its capacity for both hydrogen and halogen bonding.

Halogen Bonding in Supramolecular Assembly: Halogen bonding is a directional, non-covalent interaction that is gaining increasing attention in supramolecular chemistry and crystal engineering. researchgate.netexlibrisgroup.comnih.govnih.govrsc.orgresearchgate.net The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms or aromatic systems to direct the self-assembly of molecules into well-defined architectures. nih.govnih.gov This provides a powerful tool for constructing co-crystals and other supramolecular assemblies with predictable structures and properties. nih.govrsc.orgresearchgate.netrsc.org The self-assembly of halogenated organic molecules on surfaces is also an area of active research. arxiv.org

Bio-mimetic Self-Assembly: Nature utilizes self-assembling peptides and proteins to create a vast array of functional materials. nih.govrsc.org The strategic halogenation of biomolecules has been shown to be a powerful method for engineering their structure and function. researchgate.netexlibrisgroup.com By mimicking these natural design principles, this compound can be used as a building block to create novel bio-inspired materials. For example, it could be incorporated into peptide-based structures to direct their self-assembly into fibrils or other complex architectures for applications in tissue engineering or biomineralization. nih.govrsc.org

Supramolecular Gels: The combination of hydrogen and halogen bonding capabilities in this compound makes it a potential candidate for the formation of supramolecular gels. These materials are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that can immobilize solvents. The properties of such gels can be tuned by modifying the structure of the gelator molecule.

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